molecular formula C7H4N2O3 B12887705 Isoxazol-3-yl(isoxazol-4-yl)methanone

Isoxazol-3-yl(isoxazol-4-yl)methanone

Cat. No.: B12887705
M. Wt: 164.12 g/mol
InChI Key: WJMDMUJTHGLTNB-UHFFFAOYSA-N
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Description

Isoxazol-3-yl(isoxazol-4-yl)methanone is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazol-3-yl(isoxazol-4-yl)methanone can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with enamines, leading to the formation of the isoxazole ring . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction. due to the high costs and toxicity of these metals, alternative metal-free synthetic routes are being developed .

Chemical Reactions Analysis

Types of Reactions: Isoxazol-3-yl(isoxazol-4-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and various catalysts such as gold (III) chloride. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields .

Major Products Formed: The major products formed from these reactions are often substituted isoxazoles, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Isoxazol-3-yl(isoxazol-4-yl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Its versatility makes it a valuable compound for developing new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of isoxazol-3-yl(isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Isoxazol-3-yl(isoxazol-4-yl)methanone can be compared with other isoxazole derivatives such as 3-aryl-4-(1,2,3-thiadiazol-5-yl)isoxazoles and 4-(1,2,3-triazol-4-yl)carbonyl isoxazoles . These compounds share similar structural features but may differ in their biological activities and therapeutic potential. The unique combination of isoxazole rings in this compound contributes to its distinct properties and applications .

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its diverse synthetic routes, chemical reactivity, and wide range of applications make it a valuable compound for further study and development.

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

1,2-oxazol-3-yl(1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C7H4N2O3/c10-7(5-3-8-12-4-5)6-1-2-11-9-6/h1-4H

InChI Key

WJMDMUJTHGLTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C(=O)C2=CON=C2

Origin of Product

United States

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